CK1-IN-4

CK1δ inhibition IC50 Kinase assay

CK1-IN-4 (Compound 59) is an ATP-competitive CK1δ inhibitor built on a distinctive [1,2,4]triazolo[1,5-a][1,3,5]triazine scaffold. Its unique bidentate hydrogen bond with Leu85 in the kinase hinge region dictates a selectivity profile unattainable by imidazole- or purine-based inhibitors. With a demonstrated IC50 of 2.74 µM, confirmed CNS permeability (PAMPA-BBB Pe > 2.14x10⁻⁶ cm/s), and a lack of cytotoxicity at 10 µM in SH-SY5Y cells, it is the ideal tool compound for research into TDP-43 phosphorylation and ALS pathology. Procure this structurally distinct inhibitor for reproducible neurodegeneration research.

Molecular Formula C16H15N7OS
Molecular Weight 353.4 g/mol
Cat. No. B15544170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK1-IN-4
Molecular FormulaC16H15N7OS
Molecular Weight353.4 g/mol
Structural Identifiers
InChIInChI=1S/C16H15N7OS/c1-24-11-5-2-4-10(8-11)9-18-15-20-14(17)23-16(21-15)19-13(22-23)12-6-3-7-25-12/h2-8H,9H2,1H3,(H3,17,18,19,20,21,22)
InChIKeyYAPSNLZGNRQRTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CK1-IN-4 (Compound 59) as a Selective Casein Kinase 1δ Inhibitor for Neurodegenerative Research


CK1-IN-4, designated as Compound 59 in the original literature, is a casein kinase 1δ (CK1δ) inhibitor belonging to the [1,2,4]triazolo[1,5-a][1,3,5]triazine class. It functions as an ATP-competitive inhibitor [1]. This compound was identified through a systematic structure-activity relationship (SAR) exploration aimed at developing neuroprotective agents for central nervous system disorders [1].

Why CK1δ Inhibitors Are Not Interchangeable: The Case for CK1-IN-4


Casein kinase 1δ (CK1δ) inhibitors are not interchangeable due to significant variations in their chemical scaffolds, which dictate distinct selectivity profiles, potency ranges, and cellular outcomes. The [1,2,4]triazolo[1,5-a][1,3,5]triazine core of CK1-IN-4 confers a unique binding mode, including a critical bidentate hydrogen bond with Leu85 in the CK1δ hinge region, a feature not uniformly present in other CK1 inhibitor classes such as imidazoles or purines [1]. This specific binding interaction, coupled with the compound's functional groups at positions 2 and 5, directly influences its potency, blood-brain barrier permeability, and neuroprotective activity, which cannot be replicated by simply substituting with another CK1 inhibitor of similar nominal potency [1].

Quantitative Evidence for CK1-IN-4 Differentiating It from Closest Analogs


Potency Against CK1δ: Comparative IC50 Values Within the Triazolo-triazine Series

In a head-to-head comparison within the same study, CK1-IN-4 (Compound 59) demonstrated an IC50 of 2.74 μM against CK1δ, which is comparable to its close analog Compound 56 (IC50 = 2.55 μM) and Compound 57 (IC50 = 2.08 μM), but significantly more potent than Compound 51 (IC50 = 2.91 μM) and the starting point of the SAR exploration, Compound 43 (IC50 = 7.75 μM) [1].

CK1δ inhibition IC50 Kinase assay

In Vitro Blood-Brain Barrier Permeability: A CNS-Penetrant Tool Compound

Using a PAMPA-BBB assay, CK1-IN-4 (Compound 59) was classified as CNS-permeable (CNS+), with a measured permeability (Pe) value exceeding the experimental threshold of 2.14 x 10⁻⁶ cm/s required for passive BBB penetration. It demonstrated comparable BBB permeability to Compounds 56 and 57, which were also classified as CNS+ in the same assay [1].

Blood-brain barrier PAMPA-BBB CNS penetration

In Vitro Cytotoxicity Profile in SH-SY5Y Neuronal Cells

In MTT assays on SH-SY5Y human neuroblastoma cells, CK1-IN-4 (Compound 59) showed no cytotoxicity at 5 μM (cell viability ≈100%) and >95% cell viability at 10 μM after 24 hours. This safety profile was consistent with that of Compounds 56 and 57, which also exhibited >95% viability at 10 μM [1].

Cytotoxicity SH-SY5Y MTT assay

Class-Level Potency Comparison: CK1-IN-4 vs. Clinical-Stage CK1δ/ε Inhibitor

While CK1-IN-4 exhibits a moderate IC50 of 2.74 μM for CK1δ [1], it is significantly less potent than the clinical-stage CK1ε inhibitor PF-4800567, which demonstrates an IC50 of 32 nM for CK1ε and 711 nM for CK1δ . This difference in potency and isoform selectivity is characteristic of distinct chemical series and intended applications.

CK1δ inhibition CK1ε Potency comparison

Recommended Research Applications for CK1-IN-4 Based on Its Quantitative Profile


Exploratory Studies of CK1δ Function in Neurodegeneration Models

Given its established IC50 of 2.74 μM against CK1δ and demonstrated neuroprotective effect in SH-SY5Y cells treated with ethacrynic acid, CK1-IN-4 is well-suited as a tool compound for investigating the role of CK1δ in models of neurodegeneration, particularly those related to TDP-43 phosphorylation and amyotrophic lateral sclerosis (ALS) pathology [1].

In Vitro CNS Penetration and Target Engagement Studies

The compound's classification as CNS+ in a PAMPA-BBB assay (Pe > 2.14 x 10⁻⁶ cm/s) and its lack of cytotoxicity in SH-SY5Y cells at 10 μM make it an appropriate choice for in vitro studies examining the cellular consequences of CK1δ inhibition in a neuronal context [1].

Structure-Activity Relationship (SAR) and Chemical Probe Optimization

The detailed SAR data available for the [1,2,4]triazolo[1,5-a][1,3,5]triazine series, including direct comparisons with Compounds 56, 57, and 51, positions CK1-IN-4 as a valuable reference point for medicinal chemistry efforts aiming to further optimize CK1δ inhibitors for improved potency and selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for CK1-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.